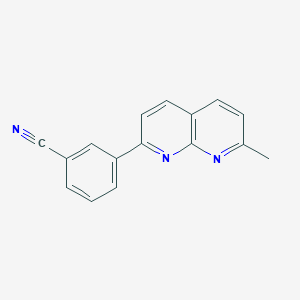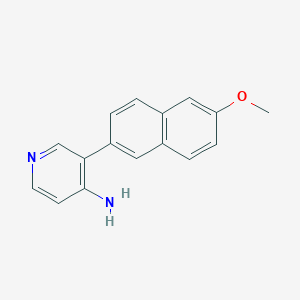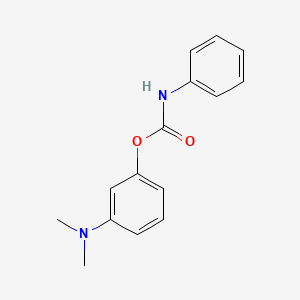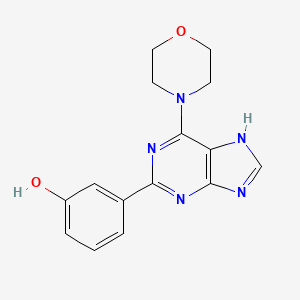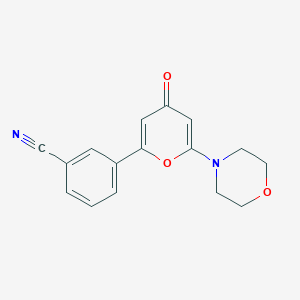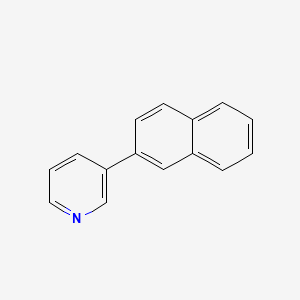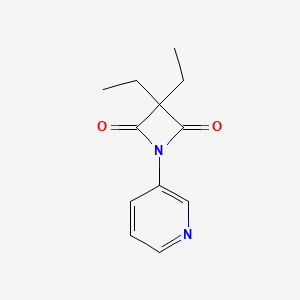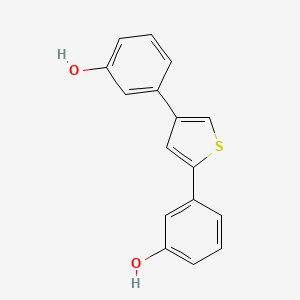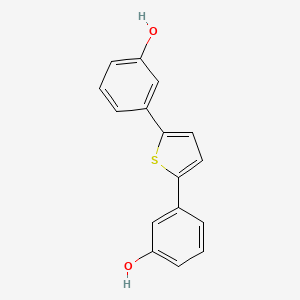
3,4,5-Trimethoxy-3''-amino-trans-stilbene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-Trimethoxy-3’-amino-trans-stilbene is a synthetic organic compound that belongs to the stilbene family. Stilbenes are a group of compounds characterized by the presence of a 1,2-diphenylethylene core. This particular compound is known for its potential therapeutic properties, especially in the field of medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Trimethoxy-3’-amino-trans-stilbene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,4,5-trimethoxybenzaldehyde and 3’-aminoacetophenone.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium hydroxide to form the intermediate chalcone.
Reduction: The chalcone intermediate is then reduced using a reducing agent like sodium borohydride to yield the final product, 3,4,5-Trimethoxy-3’-amino-trans-stilbene.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3,4,5-Trimethoxy-3’-amino-trans-stilbene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of reduced stilbene derivatives.
Substitution: Formation of substituted amino-stilbene derivatives.
Aplicaciones Científicas De Investigación
3,4,5-Trimethoxy-3’-amino-trans-stilbene has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: Studied for its potential anti-cancer properties and its ability to inhibit cell proliferation.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as diabetes and cancer.
Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 3,4,5-Trimethoxy-3’-amino-trans-stilbene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell signaling pathways.
Similar Compounds:
Resveratrol: A natural polyphenol with similar structural features but different functional groups.
3,4,5-Trimethoxy-trans-stilbene: A closely related compound with methoxy groups but lacking the amino group.
Uniqueness: 3,4,5-Trimethoxy-3’-amino-trans-stilbene is unique due to the presence of both methoxy and amino groups, which confer distinct chemical and biological properties. Its ability to modulate specific signaling pathways and its potential therapeutic applications make it a compound of significant interest in scientific research .
Propiedades
Fórmula molecular |
C17H19NO3 |
|---|---|
Peso molecular |
285.34 g/mol |
Nombre IUPAC |
3-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]aniline |
InChI |
InChI=1S/C17H19NO3/c1-19-15-10-13(11-16(20-2)17(15)21-3)8-7-12-5-4-6-14(18)9-12/h4-11H,18H2,1-3H3/b8-7+ |
Clave InChI |
KHIQMXWOBUJQMV-BQYQJAHWSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1OC)OC)/C=C/C2=CC(=CC=C2)N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C=CC2=CC(=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



